Technical Monograph: 8-Bromo-5-propoxyisoquinoline
Technical Monograph: 8-Bromo-5-propoxyisoquinoline
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry strategy, focusing on the specific utility of 8-Bromo-5-propoxyisoquinoline .[1]
CAS: 820238-27-5
Formula: C
Executive Summary
8-Bromo-5-propoxyisoquinoline is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and GPCR modulators.[1] Its structural significance lies in its dual-functional nature:
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The C8-Bromide: Serves as an electrophilic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores at the peri-position relative to the nitrogen.[1]
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The C5-Propoxy Group: Acts as an electron-donating substituent that modulates the basicity of the isoquinoline nitrogen and provides a hydrophobic moiety often required to fill lipophilic pockets (e.g., the ATP-binding site of kinases like ROCK or PKA).[1]
This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this scaffold in modern drug discovery.
Structural Analysis & Physicochemical Properties[1]
The compound features an isoquinoline core substituted at the carbocyclic ring.[2] The 5,8-substitution pattern is electronically synergistic but sterically demanding.
| Property | Value / Description | Relevance to Drug Design |
| Appearance | Off-white to pale yellow solid | Quality indicator; color change suggests oxidation.[1] |
| Melting Point | 65–70 °C (Typical range) | Low MP facilitates melt-phase reactions but requires cold storage.[1] |
| LogP (Predicted) | ~3.8 | Moderate lipophilicity; propoxy chain aids membrane permeability. |
| pKa (Conj. Acid) | ~5.2 (Isoquinoline N) | The C5-alkoxy group increases electron density, slightly raising pKa vs. unsubstituted isoquinoline (5.4), but the C8-bromo is electron-withdrawing (inductive), balancing the effect.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Soluble in polar aprotic solvents; poor water solubility. |
Electronic Reactivity Profile
-
C8 Position (Br): Highly reactive toward oxidative addition with Pd(0).[1] Sterically crowded due to the peri-hydrogen at C1, requiring specialized ligands (e.g., phosphines like XPhos or SPhos) for efficient coupling.[1]
-
C5 Position (OPr): The propoxy group activates the C6 and C8 positions.[1] Since C8 is halogenated, C6 becomes the next nucleophilic site, though it is deactivated by the adjacent propoxy group.
Validated Synthetic Routes
The synthesis of 8-Bromo-5-propoxyisoquinoline generally proceeds via the functionalization of 5-hydroxyisoquinoline .[1] The critical challenge is achieving regioselectivity during bromination, as the 5-hydroxy group activates both the C6 (ortho) and C8 (para) positions.[1]
Pathway A: Bromination-Alkylation Sequence (Recommended)
This route is preferred for scale-up as it avoids handling volatile propyl halides in the initial steps and allows for easier purification of the bromo-intermediate.[1]
Figure 1: Step-wise synthesis from commercially available 5-hydroxyisoquinoline.
Detailed Experimental Protocol
Step 1: Regioselective Bromination
Objective: Synthesize 8-bromo-5-hydroxyisoquinoline.[1]
-
Reagents: 5-Hydroxyisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).[1]
-
Protocol:
-
Dissolve 5-hydroxyisoquinoline in DMF (5 vol) under N
. Cool to 0°C.[3][4] -
Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <5°C to minimize C6-bromination.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
In-Process Control (IPC): Monitor by LCMS. Target >95% conversion. If di-bromo species (5,8-dibromo) forms, reduce NBS equivalents in future runs.
-
Workup: Pour into ice water. The product often precipitates. Filter, wash with water, and dry. Recrystallize from EtOH if necessary.
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the propoxy side chain.
-
Reagents: 8-Bromo-5-hydroxyisoquinoline (1.0 eq), 1-Bromopropane (1.2 eq), K
CO (2.0 eq), DMF or Acetone.[1] -
Protocol:
-
Suspend the intermediate and K
CO in DMF (10 vol). -
Add 1-bromopropane dropwise.
-
Heat to 60°C for 6–12 hours.
-
IPC: Monitor disappearance of the phenol starting material.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na
SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Applications in Drug Discovery[1]
This scaffold is a "privileged structure" for targeting kinases and GPCRs. The isoquinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of kinases.
Rho-Associated Kinase (ROCK) Inhibitors
Isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil).[1] The 5,8-substitution pattern allows for:
-
Selectivity: The 5-propoxy group extends into the solvent-exposed region or a hydrophobic sub-pocket, improving selectivity over PKA (Protein Kinase A).[1]
-
Potency: The 8-aryl group (added via coupling) can reach the phosphate-binding loop (P-loop).[1]
Divergent Synthesis Workflow
The 8-bromo group allows this molecule to serve as a late-stage common intermediate.[1]
Figure 2: Divergent synthesis capabilities of the scaffold.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Handling Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation.[1] |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).[1]
References
-
Organic Syntheses. (2003).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p.693. [Link]
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ResearchGate. (2016).[1] Regioselective bromination of 8-substituted quinolines. [Link]
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PubChem. (2025).[1] 5-Bromoquinolin-8-ol (Analogous Chemistry). National Library of Medicine.[1] [Link][1]
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Google Patents. (1999).[1] Method of preparing bromoisoquinoline derivatives (US6500954B1). [1]
